molecular formula C21H28N4O4S B2693414 methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-26-6

methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2693414
CAS No.: 946329-26-6
M. Wt: 432.54
InChI Key: UWWJTWFQXMJSRN-UHFFFAOYSA-N
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Description

Methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinazoline core, which is known for its biological activity, and a piperidine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions involving 4-methylpiperidine and suitable electrophilic intermediates.

    Carbamoylation: The carbamoyl group can be introduced using carbamoyl chloride derivatives under basic conditions.

    Final Coupling: The final coupling step involves the reaction of the intermediate with methyl chloroformate to form the ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including neurological disorders and cancer.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving quinazoline and piperidine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various kinases, while the piperidine moiety can modulate the activity of neurotransmitter receptors. These interactions can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Piperidine Derivatives: Compounds such as donepezil and memantine, which are used in the treatment of neurological disorders.

Uniqueness

Methyl 3-({[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}methyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core and a piperidine moiety, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities

Properties

IUPAC Name

methyl 3-[2-[3-(4-methylpiperidin-1-yl)propylamino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-14-6-10-24(11-7-14)9-3-8-22-18(26)13-25-19(27)16-5-4-15(20(28)29-2)12-17(16)23-21(25)30/h4-5,12,14H,3,6-11,13H2,1-2H3,(H,22,26)(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWJTWFQXMJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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